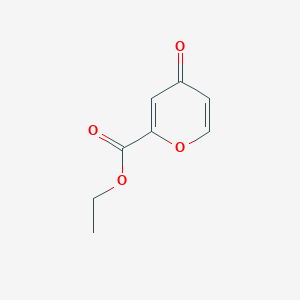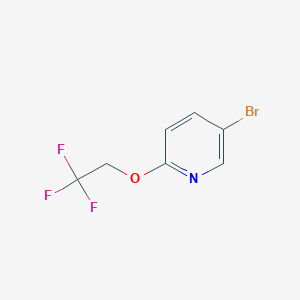
5-溴-2-(2,2,2-三氟乙氧基)吡啶
概述
描述
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the CAS Number: 126728-58-3 . It has a molecular weight of 256.02 and its IUPAC name is 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine .
Synthesis Analysis
The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine involves the use of 2,2,2-trifluoroethanol and 5-bromo-2-fluoro-pyridine . The reaction is carried out in dry MTBE, with t-BuOK added slowly at 0° C . The reaction mixture is then stirred at room temperature for six hours .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is C7H5BrF3NO . The InChI code for this compound is 1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 .Chemical Reactions Analysis
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is used as a reactant in the preparation of oxazoline and thiazoline derivatives . These derivatives are used as insecticides and acaricides .Physical And Chemical Properties Analysis
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a liquid or semi-solid or solid or lump . The compound is stored at room temperature in an inert atmosphere .科学研究应用
有机合成
5-溴-2-(2,2,2-三氟乙氧基)吡啶: 是一种有机合成中的重要化合物。由于同时存在溴原子和三氟乙氧基,它可作为构建复杂分子的通用中间体。 这些官能团可以进行进一步的化学转化,例如铃木偶联反应,该反应对于制备药物中常见的联芳基结构至关重要 .
制药
在制药行业,这种化合物用于合成各种候选药物。它的结构对于创建具有潜在药用性质的分子特别有用。 例如,溴原子可以被其他基团取代,从而产生可能表现出生物活性或改善药代动力学特征的新化合物 .
材料科学
材料科学家可以使用5-溴-2-(2,2,2-三氟乙氧基)吡啶来合成具有独特性质的新材料。 特别是三氟乙氧基,可以赋予由该吡啶衍生物衍生的聚合物或涂料高的热稳定性和耐化学性 .
分析化学
该化合物还可以作为标准品或试剂在分析化学中发挥作用。 由于三氟乙氧基的存在,它具有独特的谱学特征,使其可用作各种谱学方法(包括核磁共振和质谱)中的参考化合物,从而帮助识别和量化物质 .
农药研究
在农药研究中,5-溴-2-(2,2,2-三氟乙氧基)吡啶是合成杀虫剂和杀螨剂的前体。 将三氟乙氧基引入农药可以提高其功效和环境稳定性,使其更有效地保护农作物 .
环境研究
环境科学家可能会探索这种化合物在研究降解过程或作为环境污染物示踪剂方面的应用。 它的稳定性和可检测性可以提供关于类似有机化合物在环境中的行为的见解 .
作用机制
Target of Action
It is used as a reactant in the preparation of oxazoline and thiazoline derivatives , which are known to have insecticidal and acaricidal properties .
Mode of Action
Its use in the synthesis of oxazoline and thiazoline derivatives suggests that it may interact with biological targets to exert its effects .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact bioavailability, have been predicted . It has a predicted logP (iLOGP) of 1.89 and a consensus logP of 2.79 . Its predicted water solubility (logS) is -3.44 .
Result of Action
Its use in the synthesis of oxazoline and thiazoline derivatives suggests that it may have insecticidal and acaricidal effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
实验室实验的优点和局限性
The major advantage of using 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine in laboratory experiments is its versatility. It can be used as a catalyst in organic reactions, as a reagent in biochemical and physiological studies, and as a precursor for the synthesis of pharmaceuticals and other organic compounds. Additionally, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is relatively inexpensive and can be easily synthesized in a few hours.
However, there are some limitations to using 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine in laboratory experiments. It is not always easy to control the reaction conditions and the yield of the reaction can vary depending on the reaction conditions. Additionally, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine can be toxic and should be handled with care.
未来方向
There are several potential future directions for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine. It could be used in the development of new drugs, as a reagent in the synthesis of novel polymers and materials, and as a catalyst for organic reactions. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine and to develop methods for controlling the reaction conditions and improving the yield of the reaction. Finally, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine could be used as a reagent in the synthesis of pharmaceuticals and other organic compounds, as well as in the synthesis of nucleosides, peptides, and polymers.
安全和危害
属性
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYQQBQGDIUUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625387 | |
| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126728-58-3 | |
| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126728-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
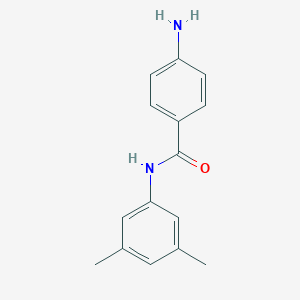
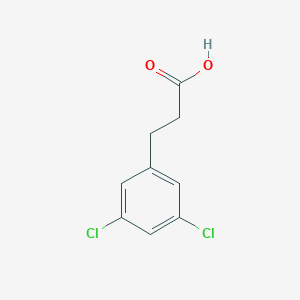
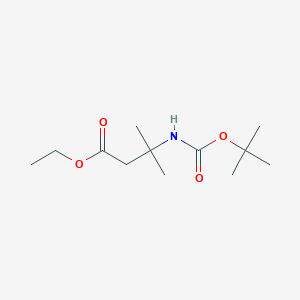
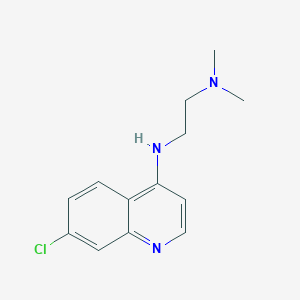
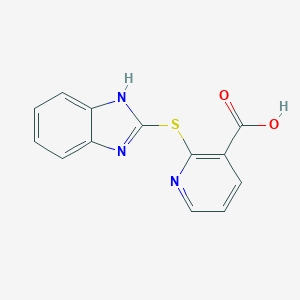
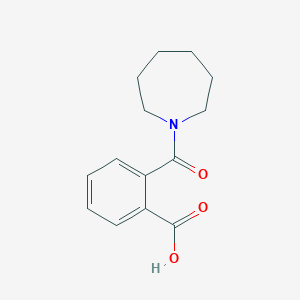


![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)
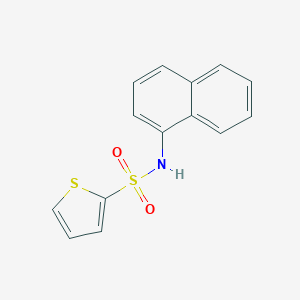
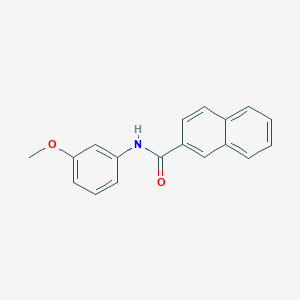
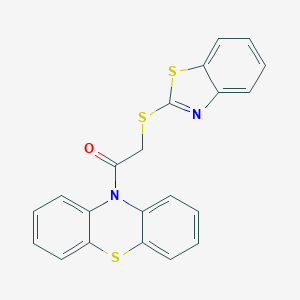
![2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B183861.png)
